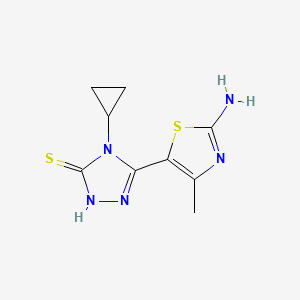

![molecular formula C8H16ClN B2399712 3-Azabicyclo[3.2.2]nonane hydrochloride CAS No. 5597-41-1](/img/structure/B2399712.png)

3-Azabicyclo[3.2.2]nonane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azabicyclo[3.2.2]nonane is a natural product found in Thymus quinquecostatus . It is a bicyclic compound that has been prepared and tested for its activities against one strain of the causative organism of Malaria tropica, Plasmodium falciparum K1 .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.2.2]nonanes involves the attachment of several basic side chains, which are part of drugs in use, to the ring nitrogen . These ligands were attached to the amino substituent of a bridgehead atom of already antiprotozoal active 3-azabicyclo[3.2.2]nonanes .Molecular Structure Analysis

The molecular formula of 3-Azabicyclo[3.2.2]nonane is C8H15N . The structure of the new compounds was established using one and two-dimensional NMR measurements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-azabicyclo[3.2.2]nonanes include the attachment of basic side chains as ligands to the amino substituent of a bridgehead atom .Physical And Chemical Properties Analysis

The molecular weight of 3-Azabicyclo[3.2.2]nonane is 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique

Antiprotozoal Activities

3-Azabicyclo[3.2.2]nonanes have shown promising antiprotozoal properties. Researchers have synthesized derivatives with basic side chains as ligands, attached to the amino substituent of the bridgehead atom. These compounds were tested against Plasmodium falciparum (multiresistant) and Trypanosoma brucei rhodesiense. The results revealed antiplasmodial and antitrypanosomal activities, making them potential candidates for combating malaria and sleeping sickness .

Antimalarial Potential

Given the global challenge of drug-resistant malaria, new antiplasmodial drugs are urgently needed. Some antimalarial agents typically consist of an aromatic core with an aliphatic side chain containing a basic center. 3-Azabicyclo[3.2.2]nonanes, such as compounds 1a–d, have demonstrated antiprotozoal activity. Their mechanism of action is not fully understood, but they hold promise as novel antimalarial agents .

Structure–Activity Relationships

Researchers have explored the relationship between the chemical structure of 3-Azabicyclo[3.2.2]nonanes and their biological activities. By modifying substituents and side chains, they aim to optimize potency and selectivity against protozoal parasites. Understanding these relationships can guide further drug development .

In Vivo Studies

Compounds like N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine have demonstrated high antiplasmodial activity in vitro against P. falciparum. Further investigations in mouse models are essential to assess their in vivo efficacy against Plasmodium berghei .

Drug Development Prospects

3-Azabicyclo[3.2.2]nonanes represent a promising class of compounds for developing novel antiprotozoal drugs. Their unique structure and potential mechanisms of action make them valuable candidates in the fight against malaria and trypanosomiasis .

Orientations Futures

Mécanisme D'action

Target of Action

3-Azabicyclo[3.2.2]nonane hydrochloride has been found to exhibit potent antiprotozoal activities . The primary targets of this compound are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for causing malaria and sleeping sickness respectively .

Mode of Action

The exact mode of action of 3-Azabicyclo[32It is known that the compound interacts with these parasites at a molecular level, disrupting their normal functions and leading to their death .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32The compound’s antiprotozoal activity suggests that it likely interferes with essential biological processes within the parasites .

Result of Action

The result of the action of 3-Azabicyclo[3.2.2]nonane hydrochloride is the death of the targeted parasites, leading to a reduction in the severity of the diseases they cause . For instance, the compound has shown high antiplasmodial in vitro activity against both sensitive NF54 strain and multiresistant K1 strain of Plasmodium falciparum .

Propriétés

IUPAC Name |

3-azabicyclo[3.2.2]nonane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-8-4-3-7(1)5-9-6-8;/h7-9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBLDSUSRSGZSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.2]nonane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)

![2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2399642.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)

![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)

![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)